molecular formula C18H25N3O6S2 B2930458 4-((1-((4-isopropoxyphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)morpholine CAS No. 956252-46-3

4-((1-((4-isopropoxyphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)morpholine

Cat. No. B2930458
CAS RN: 956252-46-3
M. Wt: 443.53
InChI Key: RMDVHSKEGGDTRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((1-((4-isopropoxyphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)morpholine is a useful research compound. Its molecular formula is C18H25N3O6S2 and its molecular weight is 443.53. The purity is usually 95%.
BenchChem offers high-quality 4-((1-((4-isopropoxyphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((1-((4-isopropoxyphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Bioactivity

  • Chemical Synthesis and Bioactivity Evaluation : Compounds containing pyrazoline and sulfonamide pharmacophores, similar to the core structure of the specified compound, have been synthesized and evaluated for their bioactivities. For instance, pyrazoline benzensulfonamides have been studied for their inhibitory activity against carbonic anhydrase and acetylcholinesterase enzymes, showing low cytotoxicity towards various cancer cell lines, suggesting their potential as therapeutic agents (Ozmen Ozgun et al., 2019).

Antimicrobial Properties

  • Antimicrobial Activity : Sulfonamides and compounds with morpholine groups have been investigated for their antimicrobial properties. For example, 4-(phenylsulfonyl) morpholine derivatives have shown antimicrobial and modulating activity against multi-resistant strains of bacteria and fungi, highlighting their potential use in combating drug-resistant infections (Oliveira et al., 2015).

Molecular Docking Studies

  • Molecular Docking and Antimicrobial Potency : Studies involving molecular docking of similar compounds have been conducted to understand their interaction with biological targets. For instance, sulfonamides derived from 3-fluoro-4-morpholinoaniline have shown promising antimicrobial activity, supported by molecular docking studies, indicating their potential as antimicrobial agents (Janakiramudu et al., 2017).

Enzyme Inhibition for Therapeutic Applications

  • Enzyme Inhibition : The structural features of compounds containing pyrazoline, sulfonamide, and morpholine groups have been associated with inhibitory activities against various enzymes, suggesting their potential in designing enzyme inhibitors for therapeutic applications. This includes inhibiting enzymes like carbonic anhydrases and acetylcholinesterases, which are involved in a wide range of physiological processes and diseases (Ozmen Ozgun et al., 2019).

properties

IUPAC Name

4-[3,5-dimethyl-1-(4-propan-2-yloxyphenyl)sulfonylpyrazol-4-yl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O6S2/c1-13(2)27-16-5-7-17(8-6-16)28(22,23)21-15(4)18(14(3)19-21)29(24,25)20-9-11-26-12-10-20/h5-8,13H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDVHSKEGGDTRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1S(=O)(=O)C2=CC=C(C=C2)OC(C)C)C)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({3,5-dimethyl-1-[4-(propan-2-yloxy)benzenesulfonyl]-1H-pyrazol-4-yl}sulfonyl)morpholine

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